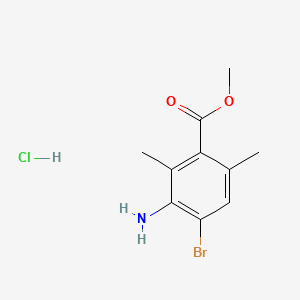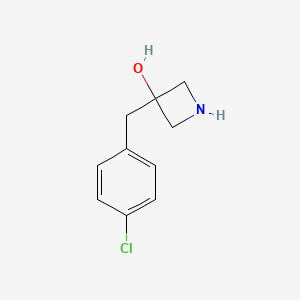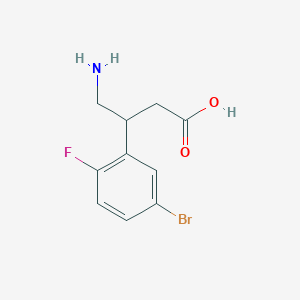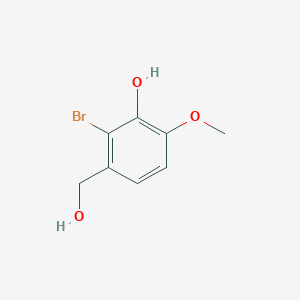
Methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride is a chemical compound with the molecular formula C10H13BrClNO2 and a molecular weight of 294.57 g/mol . This compound is used in various scientific research applications, particularly in the fields of organic chemistry and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride typically involves a multi-step process. One common method includes the bromination of 2,6-dimethylbenzoic acid, followed by esterification to form the methyl ester. The amino group is then introduced through a nitration-reduction sequence .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and esterification reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The amino group can be oxidized to form nitro derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
N-bromosuccinimide (NBS): for bromination.
Hydrogen gas and palladium on carbon (Pd/C): for reduction reactions.
Nitric acid: for nitration reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoates, nitrobenzoates, and amine derivatives .
Aplicaciones Científicas De Investigación
Methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride is used in a wide range of scientific research applications, including:
Organic Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of new pharmaceuticals and drug candidates.
Biological Research: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can interact with cellular receptors to modulate signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride include:
- Methyl 3-amino-4-chloro-2,6-dimethylbenzoate .
- Methyl 3-amino-4-fluoro-2,6-dimethylbenzoate .
- Methyl 3-amino-4-iodo-2,6-dimethylbenzoate .
Uniqueness
What sets this compound apart from its similar compounds is its unique combination of functional groups, which confer specific reactivity and biological activity. The presence of both the amino and bromo groups allows for versatile chemical modifications and interactions with biological targets .
Propiedades
Fórmula molecular |
C10H13BrClNO2 |
|---|---|
Peso molecular |
294.57 g/mol |
Nombre IUPAC |
methyl 3-amino-4-bromo-2,6-dimethylbenzoate;hydrochloride |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-5-4-7(11)9(12)6(2)8(5)10(13)14-3;/h4H,12H2,1-3H3;1H |
Clave InChI |
IWXMGNUAPHLDAI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C(=O)OC)C)N)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Difluoro-2-[4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B13596253.png)



![Methyl({[4-(pentafluoro-lambda6-sulfanyl)phenyl]methyl})amine hydrochloride](/img/structure/B13596269.png)


![1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopropan-1-amine](/img/structure/B13596286.png)
![Azetidine,3-[2-(trifluoromethoxy)phenoxy]-](/img/structure/B13596297.png)

![Imidazo[1,5-A]pyridin-3-ylmethanamine 2hcl](/img/structure/B13596304.png)


![[3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13596327.png)
